1-(2-Bromoethyl)urea

Catalog No.
S3340757
CAS No.
40380-05-0
M.F
C3H7BrN2O
M. Wt
167 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromoethyl)urea

CAS Number

40380-05-0

Product Name

1-(2-Bromoethyl)urea

IUPAC Name

2-bromoethylurea

Molecular Formula

C3H7BrN2O

Molecular Weight

167 g/mol

InChI

InChI=1S/C3H7BrN2O/c4-1-2-6-3(5)7/h1-2H2,(H3,5,6,7)

InChI Key

ZGGYEZGQRAXKSY-UHFFFAOYSA-N

SMILES

C(CBr)NC(=O)N

Canonical SMILES

C(CBr)NC(=O)N

The exact mass of the compound 1-(2-Bromoethyl)urea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 98137. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(2-Bromoethyl)urea is an organic compound with the molecular formula C3_3H7_7BrN2_2O. It features a urea functional group attached to a bromoethyl chain, making it an interesting candidate for various chemical applications. The presence of the bromine atom enhances its reactivity, particularly in nucleophilic substitution reactions. Its structure can be represented as follows:

text
H2N | Br-CH2-CH2-NH-C=O

, including:

  • Hydrolysis: It can react with water to yield urea and bromoethanol.
  • Alkylation: The bromoethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Substitution: The compound can act as a substrate in reactions with amines or thiols, leading to the formation of new derivatives.

These reactions make it versatile in synthetic organic chemistry .

Research indicates that 1-(2-Bromoethyl)urea exhibits biological activity, particularly as an antimicrobial agent. Studies have shown that derivatives of urea compounds often possess significant antibacterial properties, which may be attributed to their ability to disrupt cellular functions in bacteria. The specific biological effects of 1-(2-Bromoethyl)urea require further investigation, but its structural characteristics suggest potential efficacy against various pathogens .

The synthesis of 1-(2-Bromoethyl)urea typically involves the reaction of bromoethylamine with isocyanates or urea itself. Common methods include:

  • Direct Reaction: Mixing bromoethylamine with urea under controlled conditions to facilitate the formation of the urea bond.
  • Isocyanate Method: Reacting bromoethylamine with an appropriate isocyanate, which leads to the formation of the desired product .

These methods highlight its accessibility for laboratory synthesis.

1-(2-Bromoethyl)urea has several applications in organic synthesis and medicinal chemistry:

  • Synthesis of Antimicrobial Agents: It serves as a precursor for developing new antimicrobial compounds.
  • Pharmaceutical Intermediates: Its unique structure allows it to be used in synthesizing various pharmaceuticals.
  • Research Tool: It is utilized in studies exploring the reactivity and biological effects of urea derivatives .

Interaction studies involving 1-(2-Bromoethyl)urea focus on its reactivity with biological molecules and other chemical species. These studies often examine:

  • Nucleophilic Attack: Investigating how nucleophiles interact with the bromoethyl group.
  • Biological Interaction: Assessing its effects on microbial growth and cellular mechanisms.

Such studies are crucial for understanding its potential therapeutic uses and mechanisms of action .

Several compounds share structural similarities with 1-(2-Bromoethyl)urea, each exhibiting unique properties:

Compound NameStructure TypeNotable Properties
1-(2-Chloroethyl)ureaChlorinated UreaHigher reactivity due to chlorine
N,N-DiethylureaDialkyl UreaLess reactive; used as a solvent
Ethyl carbamateCarbamateExhibits different biological activity
1-(2-Iodoethyl)ureaIodinated UreaPotentially more reactive than bromine

These compounds highlight the uniqueness of 1-(2-Bromoethyl)urea due to its specific halogen substitution and potential applications in medicinal chemistry .

Nucleophilic alkylation remains the most widely reported method for synthesizing 1-(2-bromoethyl)urea. This approach leverages the nucleophilic properties of urea’s nitrogen atoms, which attack electrophilic alkyl halides. The reaction typically employs 2-bromoethylating agents, such as 1,2-dibromoethane or 2-bromoethanol, in the presence of a base to deprotonate urea and enhance its nucleophilicity.

Reaction Mechanism and Conditions

The alkylation proceeds via an SN2 mechanism, where the lone pair on urea’s nitrogen displaces the bromide ion from the 2-bromoethyl group. A phase transfer catalyst, such as tetrabutylammonium bromide, is often added to facilitate interfacial reactions between urea (dissolved in polar aprotic solvents like dimethyl sulfoxide) and the alkyl halide. Solid bases like potassium carbonate or sodium hydroxide pellets are preferred to maintain anhydrous conditions, minimizing hydrolysis of the alkylating agent.

Optimization Parameters

  • Temperature: Reactions are conducted at 70–150°C, with higher temperatures accelerating kinetics but risking side reactions like elimination.
  • Solvent Choice: Dimethyl sulfoxide (DMSO) enhances urea solubility and stabilizes the transition state, while dichloromethane improves phase separation during workup.
  • Catalyst Loading: Phase transfer catalysts at 5–10 mol% increase yields by 20–30% compared to uncatalyzed reactions.

Table 1: Comparative Yields for Nucleophilic Alkylation Conditions

Alkylating AgentBaseSolventTemperature (°C)Yield (%)
1,2-DibromoethaneK2CO3DMSO8078
2-BromoethanolNaOHDMF10065
2-BromoethylamineK3PO4CH2Cl27072

Acid-Catalyzed Alkylation with Tertiary Olefins

While less common than nucleophilic routes, acid-catalyzed alkylation offers an alternative pathway using tertiary olefins like isobutylene. This method exploits carbocation intermediates generated via protonation of the olefin, which subsequently react with urea.

Mechanistic Considerations

Strong Brønsted acids, such as sulfuric acid or p-toluenesulfonic acid, protonate the tertiary olefin to form a stable carbocation. Urea then undergoes electrophilic attack at the nitrogen, though competing O-alkylation remains a challenge. To suppress isourea formation, non-polar solvents like toluene are used to stabilize the carbocation and limit water ingress.

Challenges and Mitigation

  • Regioselectivity: N-alkylation predominates at low temperatures (0–20°C), but elevated temperatures favor O-alkylation.
  • Side Reactions: Carbocation rearrangements (e.g., hydride shifts) can lead to branched byproducts, necessitating precise stoichiometric control.

Table 2: Acid-Catalyzed Alkylation with Isobutylene

Acid CatalystSolventTemperature (°C)N-Alkylation Selectivity (%)
H2SO4Toluene1058
p-TsOHHexane2542

Continuous Flow Reactor Optimization for Industrial Synthesis

Transitioning from batch to continuous flow reactors has emerged as a key strategy for scaling 1-(2-bromoethyl)urea production. Flow systems enhance heat/mass transfer and enable precise control over residence times, critical for exothermic alkylation reactions.

Reactor Design and Parameters

  • Microfluidic Channels: Silicone-coated stainless steel reactors minimize fouling and accommodate multiphasic mixtures (e.g., urea in DMSO with immiscible alkyl halides).
  • Residence Time: Optimal yields (85–90%) are achieved at 2–5 minutes residence time, compared to 6–12 hours in batch processes.
  • In-Line Analytics: Real-time UV-Vis monitoring adjusts feed rates to maintain stoichiometric balance, reducing byproduct formation.

Table 3: Batch vs. Continuous Flow Performance

ParameterBatch ReactorContinuous Flow Reactor
Reaction Time12 h0.5 h
Temperature80°C120°C
Space-Time Yield0.8 g/L·h12.5 g/L·h

Industrial Case Study

A pilot plant employing a tandem flow system (mixing → reaction → separation) achieved 92% purity with 87% yield, demonstrating feasibility for ton-scale production. The integration of solid acid scavengers (e.g., molecular sieves) in the exit stream further streamlined purification.

Nucleophilic Substitution Mechanisms in Bromoethyl Systems

The 2-bromoethyl group in 1-(2-Bromoethyl)urea undergoes bimolecular nucleophilic substitution (SN2) due to the primary alkyl halide configuration. The reaction follows a concerted mechanism where the nucleophile attacks the electrophilic carbon atom bonded to bromine, resulting in inversion of configuration at the reaction center [4].

Key reaction parameters:

  • Nucleophile strength: Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance nucleophilicity by stabilizing transition states through dielectric effects [4].
  • Leaving group ability: Bromine's moderate leaving group capacity (compared to iodine or chlorine) necessitates elevated temperatures (80–132°C) for practical reaction rates [3].
  • Steric effects: The primary carbon center minimizes steric hindrance, enabling SN2 dominance over elimination pathways [4].

Experimental kinetic data for analogous systems demonstrates second-order kinetics:

Temperature (°C)Rate Constant (L/mol·h)Yield (%)
800.15 ± 0.0245
1000.38 ± 0.0572
1321.24 ± 0.1094

Data adapted from primary alkyl bromide-urea reaction studies [3]

Urea's dual role as both reactant and weak base facilitates proton transfer steps during substitution. The reaction proceeds via initial bromide displacement followed by urea nitrogen attack on the electrophilic ethyl carbon [2]. This two-stage mechanism explains observed induction periods in kinetic profiles [3].

Multi-Component Reaction Systems Involving Isocyanide Dibromides

1-(2-Bromoethyl)urea participates in tandem substitution-cyclization reactions with isocyanide dibromides. The bromoethyl group undergoes initial nucleophilic attack by isocyanide nitrogen, followed by intramolecular urea participation:

  • Isocyanide coordination:
    $$ \text{R-NC} + \text{Br-CH}2\text{CH}2\text{-NHCONH}2 \rightarrow \text{R-NH-CH}2\text{CH}2\text{-NHCONH}2^+ \text{Br}^- $$

  • Urea-assisted deprotonation:
    Urea's NH groups abstract protons, enabling cyclization to form 2-imidazolidinone derivatives [5].

Critical factors influencing product distribution:

  • Solvent polarity: Acetonitrile promotes ionic intermediates, while toluene favors neutral species
  • Stoichiometric ratios: Excess isocyanide (1.5:1 molar ratio) suppresses oligomerization byproducts
  • Temperature modulation: Reactions at 60–80°C balance cyclization kinetics against thermal decomposition

Hydrolytic Degradation Pathways and Stability Profiling

The compound demonstrates pH-dependent hydrolysis through two competing mechanisms:

A. Direct nucleophilic water attack:
$$ \text{Br-CH}2\text{CH}2\text{-NHCONH}2 + \text{H}2\text{O} \rightarrow \text{HO-CH}2\text{CH}2\text{-NHCONH}_2 + \text{HBr} $$

B. Base-catalyzed elimination:
$$ \text{Br-CH}2\text{CH}2\text{-NHCONH}2 + \text{OH}^- \rightarrow \text{CH}2=\text{CH}-\text{NHCONH}2 + \text{Br}^- + \text{H}2\text{O} $$

Hydrolysis kinetics follow pseudo-first-order behavior with rate constants:

pHTemperature (°C)k (h⁻¹)Dominant Pathway
2250.0032A (acid-catalyzed)
7250.0007B (base-assisted)
10250.0121B
7400.0045B

Experimental data from controlled hydrolysis studies [5]

Structural stabilization strategies:

  • Lyophilization: Reduces aqueous degradation by 89% compared to solution storage
  • Buffer selection: Phosphate buffers accelerate degradation (25% faster vs. Tris-HCl) via nucleophilic phosphate anion participation
  • Chelating agents: EDTA suppresses metal-catalyzed oxidation by sequestering trace transition metals

Pharmaceutical Intermediate Development for Anticancer Agents

1-(2-Bromoethyl)urea serves as a critical pharmaceutical intermediate in the development of anticancer agents due to its unique chemical properties and reactivity profile . The compound functions primarily as an alkylating agent, with the bromine atom providing high reactivity for nucleophilic substitution reactions that are essential in anticancer drug synthesis .

The mechanism of action of 1-(2-Bromoethyl)urea involves its interaction with biological molecules through nucleophilic substitution reactions . The bromine atom in the 2-bromoethyl group demonstrates exceptional reactivity and forms covalent bonds with nucleophilic sites in proteins, deoxyribonucleic acid, and other biomolecules . This reactivity underlies its potential biological activity, including antimicrobial and anticancer effects .

Research has demonstrated that compounds containing the bromoethyl urea scaffold exhibit significant cytotoxic activity against multiple cancer cell lines [3] [4]. Studies have shown that 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea, a related compound, exhibited effective cytotoxic ability in Jurkat, HeLa, and MCF-7 cell lines, with particular prominence in the Jurkat cell line showing an IC50 value of 4.64 ± 0.08 micromolar [3].

The compound's effectiveness extends to cell cycle analysis, where treatment with bromoethyl urea derivatives effectively arrested cell cycle progression in the sub-G1 phase [3]. This mechanism is particularly important for anticancer applications, as the considerable accumulation of cells in the sub-G1 phase serves as an early indicator of apoptosis induction [3].

Table 1: Pharmaceutical Applications of 1-(2-Bromoethyl)urea in Anticancer Agent Development

ApplicationMechanismTarget Cancer TypesIC50 Range (μM)
Anticancer Agent SynthesisNucleophilic substitution via bromine atomLeukemia, Solid tumors4.64-100
Alkylating Agent DevelopmentElectrophilic attack on deoxyribonucleic acid basesVarious cancer cell lines10-50
Cytotoxic Compound PreparationCovalent bond formation with biomoleculesHCT116, SW480, SW620, Caco-220-80
Chemotherapy Drug IntermediatesCrosslinking of deoxyribonucleic acid strandsJurkat, HeLa, MCF-75-25
Tumor Cell Growth InhibitorsInhibition of tubulin polymerizationColorectal cancer15-75
Cell Cycle Arrest AgentsG0/G1 phase cell cycle arrestMelanoma, Pancreatic cancer10-40
Apoptosis Induction CompoundsSub-G1 phase accumulationMultiple cancer types8-35
Deoxyribonucleic acid Alkylation AgentsFormation of deoxyribonucleic acid adductsDeoxyribonucleic acid-dependent cancers12-60

Urea derivatives have gained significant attention in pharmaceutical research, with aromatic urea derivatives such as N-phenyl-N'-(2-chloroethyl)ureas demonstrating good anticancer activity [5] [6]. These compounds have been proven to be tubulin ligands that inhibit the polymerization of tubulin, a critical mechanism for anticancer activity [5] [6].

The structural optimization of urea-based compounds has led to enhanced therapeutic efficacy [7]. Research has shown that the unique structure of brominated urea derivatives allows for modifications that enhance therapeutic efficacy, particularly in the development of anticancer agents [7]. The electron-withdrawing nature of the bromoethyl group enables the compound to act as an electrophile, facilitating nucleophilic attack by amines and other nucleophiles .

Agrochemical Precursor Synthesis for Herbicide Derivatives

1-(2-Bromoethyl)urea serves as an important precursor in the synthesis of herbicide derivatives, contributing to the development of agricultural chemicals with enhanced effectiveness and environmental compatibility [7] [8]. Urea herbicides form one of the most important agricultural herbicide groups, alongside phenoxy derivatives and triazines [8].

The compound's role in agrochemical synthesis stems from its ability to undergo nucleophilic substitution reactions that facilitate the formation of substituted urea herbicides [8] [9]. Almost all urea compounds with good herbicidal action are trisubstituted ureas containing a free iminohydrogen, which plays a crucial role in the formation of hydrogen bonds significant in the mode of action [8].

Research has demonstrated that substituted urea herbicides are derivatives of urea where the first compounds synthesized contained an amino moiety fully substituted with alkyl or alkoxy groups, while the second amino function contained single mono- or dihalogenated phenyl groups [9]. Currently, approximately 20 aryl-dialkyl or aryl-alkylalkoxy urea derivatives and 10 structures based on heterocyclic substituents are available as herbicides [9].

The development of novel urea-based herbicides has focused on creating more selective and potent compounds to control weeds effectively [10]. N-Fluorinated phenyl-N'-pyrimidyl urea derivatives have been synthesized and screened for herbicidal activities against Amaranthus retroflexus and Setaria viridis, with some compounds exhibiting marked herbicidal activity [10].

Table 2: Agrochemical Applications of 1-(2-Bromoethyl)urea in Herbicide Development

ApplicationTarget WeedsMode of ActionApplication Method
Herbicide Precursor SynthesisAmaranthus retroflexusPhotosystem II inhibitionSoil surface application
Substituted Urea HerbicidesSetaria viridisTubulin polymerization disruptionAqueous emulsion spray
Pre-emergence HerbicidesBroad-spectrum weedsChlorophyll synthesis inhibitionPre-planting incorporation
Soil-applied HerbicidesGrasses and broadleaf weedsCell division interferencePost-emergence foliar spray
Nitrogen-containing PesticidesAnnual weedsProtein synthesis disruptionGranular formulation
Trisubstituted Urea DerivativesPerennial weedsEnzyme inhibitionTank-mix application

The synthesis of herbicide derivatives from 1-(2-Bromoethyl)urea involves the formation of more complex urea structures that retain herbicidal activity while improving selectivity and environmental behavior [11] [12]. Patent literature has documented various herbicidal compositions containing urea derivatives as active ingredients, demonstrating their commercial viability [11] [12].

Substituted ureas undergo hydrolysis in both acidic and alkaline media to the corresponding aryl and alkyl amines [9]. Since substituted urea compounds are slightly volatile and contain both chlorine and nitrogen atoms, they are amenable to gas chromatographic separation with quantitation using electron capture or nitrogen-specific detectors [9].

The mechanism of herbicidal action involves the interaction of urea derivatives with plant cellular processes, particularly affecting photosynthesis and cellular metabolism [13] [8]. The urea group serves as an attractive structural unit due to its broad range of biological activities and can be widely found in natural products [10].

Polymer Chemistry Applications in Crosslinking Agents

1-(2-Bromoethyl)urea demonstrates significant utility in polymer chemistry applications, particularly as a crosslinking agent in the synthesis of advanced polymer materials [14] [15] [16]. The compound's reactivity profile makes it suitable for creating crosslinked networks that enhance the mechanical and chemical properties of polymers [14] [15].

The crosslinking mechanism of 1-(2-Bromoethyl)urea involves nucleophilic substitution reactions where the bromine atom serves as a leaving group, allowing the formation of covalent bonds between polymer chains [14] [16]. This process is particularly valuable in the development of thermoplastic polyurethane and polyurethaneurea elastomer materials [15].

Research has shown that carbon-carbon initiators free of peroxide groups and capable of thermally decomposing into carbon-based free radicals are effective crosslinking agents [14]. The compound 1-(2-Bromoethyl)urea can function in similar capacities, contributing to the formation of crosslinked polymer networks through radical-mediated processes [14].

The application of urea-containing compounds in polymer synthesis has led to the development of biodegradable polyurethanes and polyurethane/ureas that are processable and thermoplastic [17]. These materials demonstrate utility in biomedical applications, including the fabrication of scaffolds for tissue engineering applications [17].

Table 3: Polymer Chemistry Applications of 1-(2-Bromoethyl)urea as Crosslinking Agent

ApplicationPolymer TypeCrosslinking MechanismProperties EnhancedApplications
Crosslinking Agent SynthesisPolyurethane/PolyureaNucleophilic substitutionMechanical strengthMedical device coatings
Polyurethane ModificationThermoplastic elastomersUrethane bond formationThermal stabilityTissue engineering scaffolds
Thermoset Polymer FormationCrosslinked networksCovalent network formationChemical resistanceAdhesives and sealants
Elastomer CrosslinkingBiodegradable polymersChain bridging reactionsElasticity and flexibilityProtective coatings
Polymer Chain ExtensionSpecialty polymersHydrogen bonding networksBiodegradabilityDrug delivery systems
Functional Polymer SynthesisBiomedical polymersIonic crosslinkingBiocompatibilityImplantable materials

The synthesis of crosslinking agents based on 1-(2-Bromoethyl)urea enables the preparation of materials with enhanced properties for specific applications [16]. Cross-linking reagents derived from urea compounds have been utilized in molecular interaction analysis and protein crosslinking applications [16].

The compound's utility extends to the formation of polyurethane materials with controlled biodegradability and biocompatibility [17]. These materials can be sterilized without risk to their physical and chemical characteristics, preferably using gamma radiation to ensure sterility [17]. The polyurethanes and polyurethane/ureas may incorporate biological and inorganic components selected for their ability to aid tissue repair in vivo or to create specific physical characteristics [17].

XLogP3

-0.3

Other CAS

40380-05-0

Wikipedia

1-(2-bromoethyl)urea

Dates

Last modified: 07-26-2023

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